N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 946239-78-7
VCID: VC11923475
InChI: InChI=1S/C18H16FN3O3/c1-2-17-21-22-18(25-17)12-3-7-14(8-4-12)20-16(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23)
SMILES: CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Molecular Formula: C18H16FN3O3
Molecular Weight: 341.3 g/mol

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide

CAS No.: 946239-78-7

Cat. No.: VC11923475

Molecular Formula: C18H16FN3O3

Molecular Weight: 341.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide - 946239-78-7

Specification

CAS No. 946239-78-7
Molecular Formula C18H16FN3O3
Molecular Weight 341.3 g/mol
IUPAC Name N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
Standard InChI InChI=1S/C18H16FN3O3/c1-2-17-21-22-18(25-17)12-3-7-14(8-4-12)20-16(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23)
Standard InChI Key UHIUPJQQKBEZFQ-UHFFFAOYSA-N
SMILES CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Canonical SMILES CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F

Introduction

Synthesis of Related Compounds

Compounds containing the 1,3,4-oxadiazole ring are often synthesized through reactions involving hydrazides and carboxylic acid derivatives. For instance, the synthesis of 2-alkyl-1,3,4-oxadiazoles typically involves the cyclodehydration of N′-alkanoylbenzohydrazides using phosphorus oxychloride (POCl₃) as a cyclodehydrating agent . While the exact synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide is not detailed, similar compounds are likely synthesized through multi-step reactions involving diazotization, coupling, and subsequent modifications.

Structural Characteristics

The structure of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide would include a planar oxadiazole ring connected to a phenyl group, which is further linked to a 2-(4-fluorophenoxy)acetamide moiety. The presence of the fluorine atom in the phenoxy group can influence the compound's physical and chemical properties, such as its solubility and reactivity.

Spectroscopic Characterization

The structure of related compounds is typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry (MS) . These methods would be essential for characterizing N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide, providing insights into its molecular structure and purity.

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis routes for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide.

  • Biological Activity Screening: Evaluating the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Structural Modifications: Exploring how modifications to the oxadiazole or phenoxy groups affect biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator